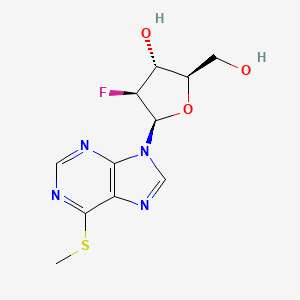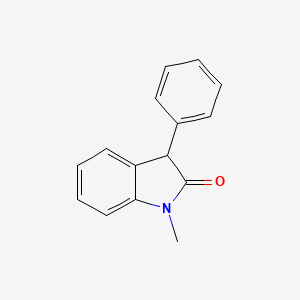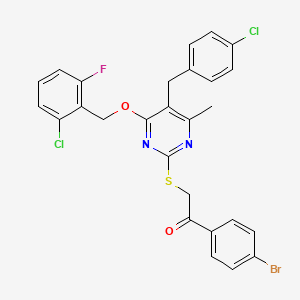
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenacyl chloride, 2-chloro-6-fluorobenzyl alcohol, and 4-chlorobenzyl bromide. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenacylthio)-4-(2-chlorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-methylbenzyl)-6-methylpyrimidine
Uniqueness
The uniqueness of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms, along with the pyrimidine core, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C27H20BrCl2FN2O2S |
|---|---|
Molekulargewicht |
606.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C27H20BrCl2FN2O2S/c1-16-21(13-17-5-11-20(29)12-6-17)26(35-14-22-23(30)3-2-4-24(22)31)33-27(32-16)36-15-25(34)18-7-9-19(28)10-8-18/h2-12H,13-15H2,1H3 |
InChI-Schlüssel |
MNRIJCLFBRBJNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Br)OCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


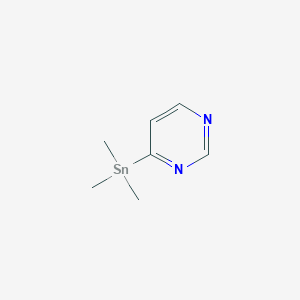
![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
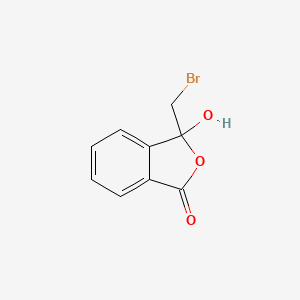
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
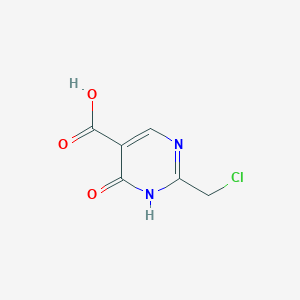
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
